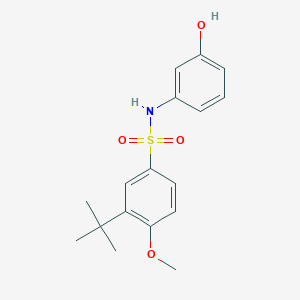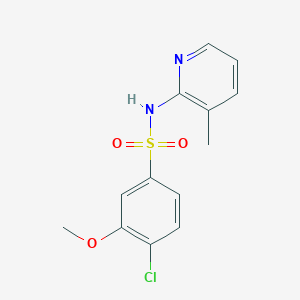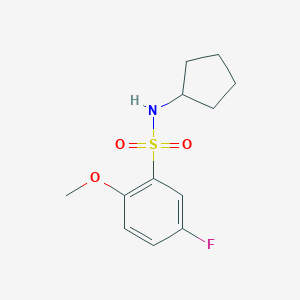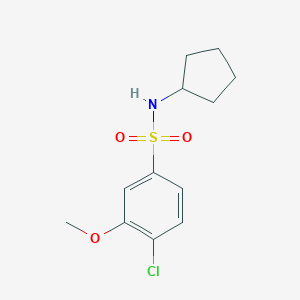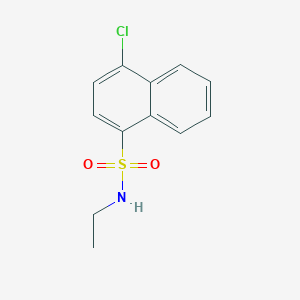
4-chloro-N-ethylnaphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-ethylnaphthalene-1-sulfonamide is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4-chloro-N-ethylnaphthalene-1-sulfonamide is not fully understood. However, it is believed to inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components, such as peptidoglycan and chitin. It is also thought to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
4-chloro-N-ethylnaphthalene-1-sulfonamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, reduce inflammation, and modulate the immune response. In addition, 4-chloro-N-ethylnaphthalene-1-sulfonamide has been found to have low toxicity, making it a potential candidate for therapeutic use.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-ethylnaphthalene-1-sulfonamide in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and has low toxicity. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-ethylnaphthalene-1-sulfonamide. One area of interest is the development of new derivatives with improved antibacterial and antifungal activity. Another area of interest is the optimization of its use in therapeutic applications, such as the treatment of inflammatory diseases. Furthermore, more research is needed to fully understand the mechanism of action of 4-chloro-N-ethylnaphthalene-1-sulfonamide and its potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-ethylnaphthalene-1-sulfonamide involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified using chromatography techniques, such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-ethylnaphthalene-1-sulfonamide has been extensively used in scientific research. It has been found to have antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 4-chloro-N-ethylnaphthalene-1-sulfonamide has been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Eigenschaften
Produktname |
4-chloro-N-ethylnaphthalene-1-sulfonamide |
|---|---|
Molekularformel |
C12H12ClNO2S |
Molekulargewicht |
269.75 g/mol |
IUPAC-Name |
4-chloro-N-ethylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C12H12ClNO2S/c1-2-14-17(15,16)12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8,14H,2H2,1H3 |
InChI-Schlüssel |
VFRCNIWWLLXVGS-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Kanonische SMILES |
CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



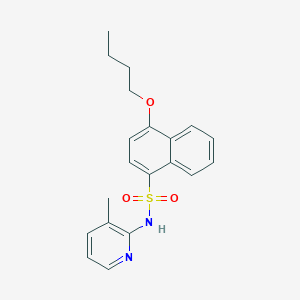
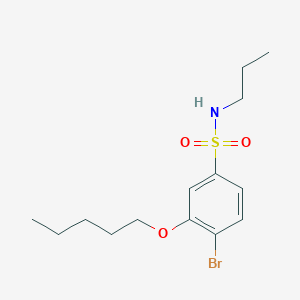
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)
![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methylbenzenesulfonamide](/img/structure/B226255.png)
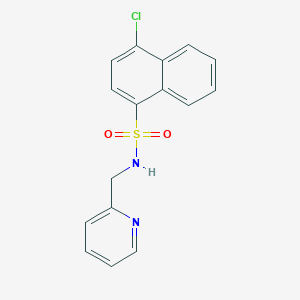
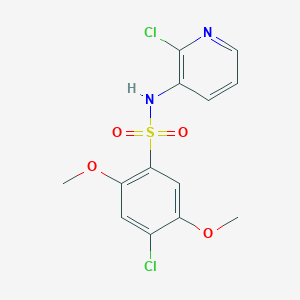
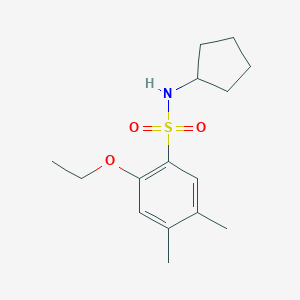
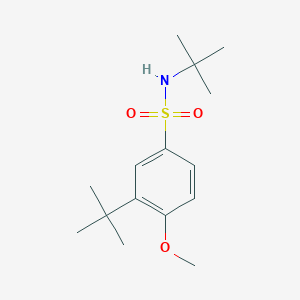
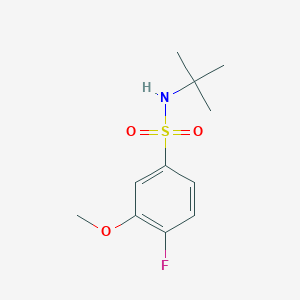
![2-[(3-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B226282.png)
